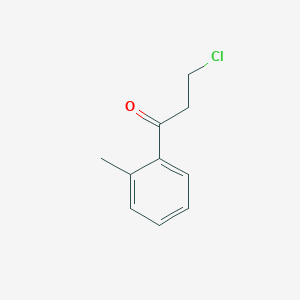

3-Chloro-1-(2-methylphenyl)-1-oxopropane

Description

Contextualization within Modern Chemical Research on Substituted Propanone Systems

Substituted propanone systems, which include a three-carbon chain with a ketone functional group, are fundamental structures in organic chemistry. The parent compound, propanone (more commonly known as acetone), is a widely used solvent and a precursor in the synthesis of numerous materials and chemical intermediates. wikipedia.org The introduction of various substituents onto the propanone framework gives rise to a diverse class of molecules with a wide range of chemical properties and applications.

Modern chemical research on substituted propanone systems is extensive and multifaceted. Key areas of investigation include:

Catalysis: The surface properties of catalysts can be tailored to promote specific reactions of propanones, such as dehydration to propene or dehydrogenation to acetone. researchgate.net This highlights the importance of catalyst design in controlling reaction outcomes for substituted propanone systems.

Synthesis of Heterocycles: Substituted propanones, particularly those with additional functional groups like halogens, are crucial starting materials for synthesizing heterocyclic compounds such as furans. researchgate.net

Development of Synthetic Methodologies: Researchers are continuously developing new methods for the synthesis of complex substituted propanones, such as β-diketones and α-amino ketones, which are valuable in various chemical industries. mdpi.comrsc.org

3-Chloro-1-(2-methylphenyl)-1-oxopropane fits into this context as a β-haloketone. The presence of the chlorine atom at the β-position to the carbonyl group makes it susceptible to a variety of nucleophilic substitution and elimination reactions, rendering it a valuable intermediate.

Research Significance of this compound as a Synthetic Building Block

The significance of this compound as a synthetic building block stems from the reactivity of its functional groups: the ketone, the β-chloro group, and the substituted aromatic ring.

β-Haloketones as Versatile Intermediates:

β-haloketones are recognized as valuable intermediates in organic synthesis. lookchem.com Their utility arises from the presence of two reactive sites, which allows for a variety of transformations. For example, they are key precursors in the synthesis of:

Furans and Benzofurans: Reactions of α-haloketones with β-dicarbonyl compounds can lead to the formation of polysubstituted furans. researchgate.net

Heterocyclic Compounds: The reactivity of β-haloketones makes them suitable for constructing various bioactive heterocyclic scaffolds. organic-chemistry.org

The general reactivity of β-haloketones suggests that this compound can be a precursor to a range of substituted heterocyclic systems.

Potential Applications in Medicinal Chemistry:

The "3-chloro-2-methylphenyl" moiety is found in molecules with demonstrated biological activity. For instance, semicarbazones containing this structural unit have been investigated for their anticonvulsant properties. nih.gov Additionally, derivatives of 2-((3-chloro-2-methylphenyl)amino)benzoic acid have been synthesized and evaluated for their antimicrobial and anticancer potential. saudijournals.com This suggests that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.

Overview of Current Academic Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, current research trends in related areas allow for the projection of potential academic trajectories.

Development of Novel Synthetic Methods:

A significant area of contemporary research is the development of new and efficient methods for the synthesis of halogenated ketones. organic-chemistry.org Future research may focus on optimizing the synthesis of this compound or developing stereoselective methods to control its chirality, which could be crucial for pharmaceutical applications.

Exploration of Reactivity and Synthetic Utility:

Academic research will likely explore the reactivity of this compound in greater detail. This could involve:

Cyclization Reactions: Investigating its use in the synthesis of novel heterocyclic compounds, leveraging the reactivity of the β-chloro-ketone system.

Cross-Coupling Reactions: Utilizing the aromatic ring for the introduction of further complexity through modern cross-coupling methodologies.

Asymmetric Synthesis: Developing catalytic asymmetric reactions to access chiral derivatives, which is a major focus in modern organic synthesis.

Medicinal Chemistry and Drug Discovery:

Given the presence of the "3-chloro-2-methylphenyl" group in some biologically active molecules, a prominent research trajectory will be the use of this compound as a scaffold for the design and synthesis of new drug candidates. nih.govsaudijournals.com This could involve creating libraries of derivatives and screening them for various biological activities.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHBMGLNQYHPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609004 | |

| Record name | 3-Chloro-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-08-5 | |

| Record name | 3-Chloro-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 1 2 Methylphenyl 1 Oxopropane

Classical Organic Synthesis Approaches to 3-Chloro-1-(2-methylphenyl)-1-oxopropane

Traditional methods for the synthesis of this compound primarily rely on well-established reactions such as Friedel-Crafts acylation and directed halogenation of ketone precursors. These methods, while generally effective, often present challenges related to regioselectivity and reaction conditions.

Friedel-Crafts Acylation Routes Utilizing (2-methylphenyl) Precursors

The most direct and classical approach to constructing the carbon skeleton of this compound is through the Friedel-Crafts acylation of a suitable (2-methylphenyl) precursor, typically o-xylene (B151617) or toluene (B28343), with 3-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most commonly employed.

The reaction involves the in-situ formation of a highly electrophilic acylium ion from 3-chloropropionyl chloride and the Lewis acid catalyst. This acylium ion then attacks the electron-rich aromatic ring of the o-xylene or toluene. The methyl group on the aromatic ring is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack.

In the case of o-xylene, the two methyl groups provide steric hindrance, which can influence the regioselectivity of the acylation. The incoming acyl group will preferentially add to the less sterically hindered positions, which are typically para to one of the methyl groups. For toluene, the primary products are the ortho- and para-acylated isomers. The separation of these isomers can be a significant challenge in the purification process.

The regioselectivity of the Friedel-Crafts acylation is a critical factor. Steric hindrance from the ortho-methyl group in the (2-methylphenyl) precursor can significantly influence the position of acylation. jove.com While the methyl group directs electrophilic substitution to the ortho and para positions, the bulkiness of the acylating agent can favor substitution at the less sterically hindered para position.

| Precursor | Acylating Agent | Catalyst | Major Product(s) |

| o-Xylene | 3-Chloropropionyl chloride | AlCl₃ | 3-Chloro-1-(3,4-dimethylphenyl)-1-oxopropane and other isomers |

| Toluene | 3-Chloropropionyl chloride | AlCl₃ | 3-Chloro-1-(4-methylphenyl)-1-oxopropane (para) and this compound (ortho) |

This table presents the expected major products based on directing group effects and steric considerations in Friedel-Crafts acylation.

Directed Halogenation of 1-(2-methylphenyl)-1-oxopropane Analogues

An alternative classical route involves the synthesis of the parent ketone, 1-(2-methylphenyl)-1-oxopropane (also known as 2'-methylpropiophenone), followed by a directed halogenation step to introduce the chlorine atom at the 3-position. The α- and β-positions of the propanone chain exhibit different reactivities towards halogenating agents.

Alpha-halogenation of ketones is a well-known transformation that can proceed under either acidic or basic conditions. wikipedia.org Under acidic conditions, the reaction typically proceeds through an enol intermediate, and halogenation occurs at the α-position (the carbon adjacent to the carbonyl group). In contrast, under basic conditions, an enolate is formed, which can also lead to α-halogenation.

To achieve chlorination at the β-position (the 3-position), direct α-halogenation methods are generally not suitable. Instead, strategies involving the introduction of a leaving group at the α-position followed by an elimination-addition sequence, or the use of specific halogenating agents that favor β-halogenation under certain conditions, would be necessary. However, achieving high regioselectivity for β-halogenation over the more reactive α-position can be challenging. The regioselectivity often depends on a delicate balance of reaction conditions, including the choice of solvent, temperature, and halogenating agent. stackexchange.com

Advanced Catalytic Syntheses of this compound

Modern synthetic chemistry has seen a shift towards the development of more efficient, selective, and sustainable catalytic methods. While specific examples for the synthesis of this compound using these advanced techniques are not widely reported, analogous reactions on similar substrates provide a strong basis for their potential application.

Cross-Coupling Reactions for C-C Bond Formation in Related Structures

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While not a direct route to this compound, these methods could be employed in the synthesis of the precursor ketone, 1-(2-methylphenyl)-1-oxopropane. For instance, a Negishi or Suzuki coupling could be used to couple an appropriate organozinc or organoboron reagent with an ortho-tolyl derivative.

More relevant to the introduction of the chloro-functionalized side chain, palladium-catalyzed α-arylation of ketones could be a potential, albeit indirect, strategy. This would involve the coupling of a pre-formed enolate of a 3-chloropropanone derivative with an ortho-tolyl halide. researchgate.net However, controlling the regioselectivity and preventing side reactions would be a significant challenge.

Development of Stereo- and Regioselective Preparations of this compound

The development of methods that offer high stereo- and regioselectivity is a major goal in modern organic synthesis. For a molecule like this compound, achieving regioselective chlorination at the β-position is a key challenge.

Catalytic methods for the enantioselective α-chlorination of aldehydes and ketones have been developed, often employing organocatalysts. nih.gov While these methods target the α-position, they highlight the potential for developing catalytic systems that could direct halogenation to other positions.

For achieving β-chlorination, catalytic approaches could involve the use of transition metal catalysts that can coordinate to the carbonyl group and direct a chlorinating agent to the β-position. Alternatively, radical-based methods under catalytic conditions could potentially offer different regioselectivity compared to ionic pathways. While specific catalysts for the direct β-chlorination of propiophenone (B1677668) derivatives are not well-established, this remains an active area of research.

Optimization Strategies for this compound Synthesis

Optimizing the synthesis of this compound involves maximizing the yield and purity of the desired product while minimizing waste and energy consumption. Key areas for optimization include the choice of catalyst, reaction conditions, and the use of modern analytical techniques.

For the Friedel-Crafts acylation route, optimization can focus on several parameters:

Lewis Acid Catalyst: While AlCl₃ is traditional, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts can be explored to improve selectivity and ease of work-up. numberanalytics.comallstudyjournal.com The choice of catalyst can significantly impact the reaction's efficiency and regioselectivity. numberanalytics.com

Solvent: The choice of solvent can influence the solubility of reactants and the reactivity of the catalyst. Common solvents include dichloromethane (B109758), carbon disulfide, and nitrobenzene.

Temperature and Reaction Time: Careful control of temperature is crucial to prevent side reactions, such as polysubstitution or rearrangement. Reaction time should be optimized to ensure complete conversion without product degradation.

Stoichiometry: The molar ratio of the aromatic substrate, acylating agent, and catalyst needs to be carefully controlled to maximize the yield of the monosubstituted product.

Process Analytical Technology (PAT) can be a powerful tool for optimizing these reactions. mt.com In-situ monitoring techniques, such as FTIR and Raman spectroscopy, can provide real-time information on reaction kinetics and the formation of intermediates and byproducts, allowing for precise control and optimization of the process. americanpharmaceuticalreview.comrsc.orgresearchgate.netyoutube.com

| Parameter | Optimization Goal | Potential Strategies |

| Catalyst | Improve selectivity, reduce waste | Screen alternative Lewis acids (e.g., FeCl₃, ZnCl₂), investigate solid acid catalysts. |

| Solvent | Enhance solubility, minimize side reactions | Evaluate different solvents (e.g., CH₂Cl₂, CS₂, nitrobenzene). |

| Temperature | Prevent side reactions, ensure completion | Conduct temperature screening studies. |

| Stoichiometry | Maximize yield of desired product | Optimize molar ratios of reactants and catalyst. |

| Monitoring | Real-time process understanding and control | Implement Process Analytical Technology (PAT) tools like in-situ FTIR or Raman spectroscopy. |

This table outlines key parameters and strategies for the optimization of the Friedel-Crafts acylation synthesis of this compound.

Mechanistic Investigations of Reaction Pathways to Maximize Yield and Purity

The core of synthesizing this compound lies in the Friedel-Crafts acylation mechanism, which has been extensively studied to optimize the yield and purity of the desired product. sigmaaldrich.comnih.gov

Formation of the Electrophile: The reaction begins with the interaction between the acylating agent, 3-chloropropionyl chloride, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. sigmaaldrich.comkhanacademy.org This generates a highly electrophilic acylium ion (CH₂ClCH₂CO⁺), which is stabilized by resonance. sigmaaldrich.comyoutube.com

Electrophilic Aromatic Substitution: The electron-rich toluene ring acts as a nucleophile and attacks the acylium ion. The methyl group of toluene is an ortho-, para-director, meaning it activates these positions for electrophilic attack. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. scribd.com The formation of the ortho-isomer (this compound) versus the para-isomer is a critical aspect of this synthesis.

Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires more than a stoichiometric amount of the Lewis acid catalyst. This is because the catalyst complexes with the resulting ketone product, rendering it inactive. scispace.com Careful control of the catalyst-to-reactant ratio is essential for driving the reaction to completion.

Temperature Control: The reaction temperature significantly influences the isomer distribution. libretexts.orgchemguide.co.uk Lower temperatures often favor the formation of the para-isomer due to steric hindrance, while higher temperatures can lead to a different isomer ratio. libretexts.org Precise temperature control is necessary to achieve the desired regioselectivity.

Solvent Choice: The choice of solvent can impact reaction rate and selectivity. Inert solvents like dichloromethane or 1,2-dichloroethane (B1671644) are commonly used. rsc.org The solvent must be able to dissolve the reactants and the catalyst complex without reacting with them.

Purity of Reactants: The use of anhydrous reactants and catalyst is crucial, as the presence of water can deactivate the Lewis acid catalyst, forming aluminum hydroxide (B78521) and halting the reaction. scribd.comwisc.edu

The primary challenge in maximizing purity is the separation of the ortho- and para-isomers formed during the reaction. This typically requires purification techniques such as fractional distillation or chromatography.

Table 1: Factors Affecting Yield and Purity in the Synthesis of this compound

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Catalyst Amount | Stoichiometric or excess amounts are often needed as the catalyst complexes with the product. | Use slightly more than one equivalent of AlCl₃ per equivalent of acyl chloride to ensure complete reaction. |

| Temperature | Affects the ratio of ortho to para isomers and the rate of side reactions. | Conducting the reaction at lower temperatures (e.g., 0-5°C) can enhance regioselectivity, often favoring the para product. Careful experimentation is needed to find the optimal temperature for the desired ortho isomer. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time may promote side reactions. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction duration. |

| Solvent | Affects solubility of reactants and catalyst, and can influence reaction rate. | Use an inert, anhydrous solvent such as dichloromethane or carbon disulfide to prevent catalyst deactivation. |

Evaluation of Green Chemistry Principles in Synthetic Design

The traditional Friedel-Crafts acylation, while effective, presents several environmental and safety challenges. Evaluating the synthesis of this compound through the lens of green chemistry principles highlights opportunities for creating a more sustainable process. rsc.orgnumberanalytics.com

Atom Economy: The principle of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key consideration. acs.org In the conventional synthesis, the use of a stoichiometric amount of AlCl₃, which is converted to waste during aqueous workup, results in poor atom economy. researchgate.net

Use of Safer Solvents and Reagents: Traditional solvents like 1,2-dichloroethane are toxic. rsc.org Furthermore, acyl chlorides are corrosive and react with moisture to produce HCl gas. scispace.com Green chemistry encourages the use of less hazardous alternatives.

Catalysis vs. Stoichiometric Reagents: A major drawback of the classic method is the use of the catalyst in stoichiometric or greater amounts. scispace.com Developing truly catalytic methods is a primary goal of green chemistry.

Waste Prevention: The conventional reaction generates significant amounts of acidic waste, primarily from the quenching of the aluminum chloride catalyst. organic-chemistry.org

Modern, Greener Alternatives: To address these issues, several green chemistry strategies have been developed for Friedel-Crafts acylation, which could be applied to the synthesis of this compound:

Heterogeneous Catalysts: Replacing homogeneous Lewis acids like AlCl₃ with solid acid catalysts offers significant advantages. eurekaselect.comresearchgate.net Catalysts such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K10), and sulfated zirconia are reusable, easily separated from the reaction mixture, and often less corrosive. researchgate.neteurekaselect.comrsc.org This simplifies product purification and drastically reduces waste.

Solvent-Free Conditions: Conducting the reaction without a solvent, or "neat," minimizes waste and can sometimes increase reaction rates. numberanalytics.comacs.org This approach is particularly feasible when the reactants are liquids. Microwave-assisted solvent-free reactions have also proven effective in accelerating Friedel-Crafts acylations. wisc.edunumberanalytics.com

Alternative Acylating Agents and Promoters: Replacing corrosive acyl chlorides with carboxylic anhydrides or even the carboxylic acids themselves can create a more benign process. scispace.comorganic-chemistry.org For instance, methanesulfonic anhydride (B1165640) has been used as a metal-free and halogen-free promoter for Friedel-Crafts acylations, generating minimal waste. organic-chemistry.orgacs.org

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Traditional Method Issue | Potential Green Alternative |

|---|---|---|

| Waste Prevention | Generates large amounts of aluminum salt waste after workup. | Use of recyclable heterogeneous catalysts (zeolites, clays) to minimize waste streams. eurekaselect.comrsc.org |

| Atom Economy | Poor atom economy due to stoichiometric use of AlCl₃. | Employing a truly catalytic system where the catalyst is used in small amounts and can be recycled. researchgate.net |

| Less Hazardous Chemical Syntheses | Uses corrosive 3-chloropropionyl chloride and hazardous solvents like 1,2-dichloroethane. | Use 3-chloropropionic anhydride as the acylating agent and conduct the reaction under solvent-free conditions. numberanalytics.comorganic-chemistry.org |

| Catalysis | The Lewis "catalyst" is consumed in the reaction and is not truly catalytic. | Develop and use solid acid catalysts that can be easily recovered and reused for multiple reaction cycles. researchgate.net |

| Design for Energy Efficiency | Often requires heating or cooling, consuming energy. | Investigate microwave-assisted synthesis to reduce reaction times and energy consumption. numberanalytics.com |

Reactivity and Transformation Pathways of 3 Chloro 1 2 Methylphenyl 1 Oxopropane

Nucleophilic Substitution Reactions Involving the Chloro Functionality

The presence of a chlorine atom alpha to a carbonyl group significantly influences the reactivity of the C-Cl bond, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of α-haloketones like 3-chloro-1-(2-methylphenyl)-1-oxopropane.

Diverse Nucleophilic Displacements for Derivatization of this compound

The chloro group in this compound can be readily displaced by a wide range of nucleophiles, leading to the formation of various derivatives. These reactions are fundamental in the synthesis of more complex molecules. The general reactivity of α-haloketones with nucleophiles can occur at several electrophilic sites, but attack at the carbon bearing the halogen is a common and synthetically useful pathway nih.gov.

Common nucleophiles that can be employed for the derivatization of α-haloketones include:

Oxygen Nucleophiles: Alkoxides and phenoxides can react to form α-alkoxy and α-aryloxy ketones, respectively.

Nitrogen Nucleophiles: Amines can displace the chloride to yield α-amino ketones, which are important intermediates in medicinal chemistry.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for introducing sulfur-containing functionalities.

Halide Exchange: The Finkelstein reaction can be used to replace the chlorine atom with another halogen, such as iodine, by reacting with a salt like sodium iodide in acetone chemspider.com.

The table below illustrates potential derivatization products through nucleophilic substitution.

| Nucleophile | Reagent Example | Product Class |

| Hydroxide (B78521) | Sodium Hydroxide | α-Hydroxy Ketone |

| Alkoxide | Sodium Methoxide | α-Methoxy Ketone |

| Thiolate | Sodium Thiophenoxide | α-Thiophenyl Ketone |

| Amine | Ammonia | α-Amino Ketone |

| Iodide | Sodium Iodide | α-Iodo Ketone |

Mechanistic Studies of SN1 and SN2 Pathways at the Chloro-Substituted Carbon

The nucleophilic substitution at the α-carbon of this compound can proceed through either an S_N1 or S_N2 mechanism, with the operative pathway being highly dependent on the reaction conditions and the nature of the nucleophile.

The S_N2 (Substitution Nucleophilic Bimolecular) pathway is generally favored for α-haloketones jove.comjove.com. This mechanism involves a one-step, concerted reaction where the nucleophile attacks the carbon atom from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. Less basic nucleophiles are typically used in reactions with α-haloketones to avoid side reactions like the formation of α-haloenolate ions jove.comjove.com. The carbonyl group's electron-withdrawing nature enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

The S_N1 (Substitution Nucleophilic Unimolecular) pathway, on the other hand, is generally disfavored for α-halocarbonyl compounds jove.comjove.com. This is because an S_N1 reaction proceeds through a carbocation intermediate. An α-carbonyl carbocation is destabilized due to the electron-withdrawing inductive effect of the adjacent carbonyl group and unfavorable electrostatic interactions jove.comjove.com. Resonance delocalization, which could stabilize the carbocation, is not effective in this case.

Factors influencing the mechanistic pathway are summarized in the following table:

| Factor | Favors S_N2 | Favors S_N1 | Relevance to this compound |

| Substrate | Primary > Secondary | Tertiary > Secondary | The chloro group is on a secondary carbon, but the α-carbonyl group disfavors the S_N1 pathway. |

| Nucleophile | Strong, less basic | Weak | The choice of nucleophile is critical to direct the reaction towards substitution. |

| Solvent | Polar aprotic | Polar protic | Solvent choice can influence reaction rates and selectivity. |

| Leaving Group | Good leaving group | Good leaving group | Chloride is a reasonably good leaving group. |

Reactivity of the Ketone Moiety in this compound

The carbonyl group is another key reactive center in this compound, enabling a variety of transformations, most notably reduction to alcohols and condensation reactions.

Reduction Chemistry Leading to Alcohol Derivatives

The ketone functionality can be selectively reduced to a secondary alcohol, yielding 3-chloro-1-(2-methylphenyl)propan-1-ol. This transformation is typically achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a common and mild reducing agent that is highly effective for the reduction of ketones to alcohols youtube.com. The reaction is typically carried out in a protic solvent like methanol or ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon youtube.com. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the alcohol.

A summary of common reducing agents for this transformation is provided below:

| Reducing Agent | Typical Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful reducing agent, will also reduce other functional groups. |

Condensation Reactions with Various Electrophiles and Nucleophiles

The α-protons adjacent to the carbonyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. However, the presence of the α-chloro substituent complicates this reactivity, as it can also be a leaving group.

One of the characteristic reactions of α-haloketones is the Favorskii rearrangement , where treatment with a base leads to a rearranged carboxylic acid derivative. In this reaction, the base abstracts an α-proton, and the resulting carbanion displaces the halogen to form a cyclopropanone intermediate, which is then attacked by the base.

Additionally, α-haloketones can participate in crossed aldol reactions with aldehydes. In the presence of a base, the initial product is a halohydrin, which can subsequently form an oxirane wikipedia.org.

Transformations of the (2-methylphenyl) Aromatic Ring

The (2-methylphenyl) group can undergo electrophilic aromatic substitution (S_EAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents—the methyl group and the 3-chloropropanoyl group—will direct the position of the incoming electrophile.

The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. The 3-chloropropanoyl group is a deactivating, meta-directing group because the carbonyl group is electron-withdrawing through resonance.

When both an activating and a deactivating group are present on the benzene ring, the activating group generally controls the regioselectivity of the substitution. Therefore, incoming electrophiles are expected to add to the positions ortho and para to the methyl group. However, the position ortho to the methyl group is also meta to the deactivating group, making it a likely site for substitution. Steric hindrance from the bulky 3-chloropropanoyl group might influence the product distribution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively.

The directing effects of the substituents are summarized in the table below:

| Substituent | Effect on Reactivity | Directing Influence |

| -CH₃ (Methyl) | Activating | ortho, para |

| -C(=O)CH₂CH₂Cl (3-Chloropropanoyl) | Deactivating | meta |

Electrophilic Aromatic Substitution Reactions on the Aryl Moiety

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In the case of this compound, the regiochemical outcome of any EAS reaction is dictated by the directing effects of the two substituents already present on the benzene ring: the methyl group (-CH₃) and the 3-chloropropionyl group (-C(O)CH₂CH₂Cl).

Methyl Group (-CH₃): This is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. It donates electron density to the ring primarily through an inductive effect and hyperconjugation. As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself.

3-Chloropropionyl Group (-C(O)CH₂CH₂Cl): This is a deactivating group. The carbonyl function is strongly electron-withdrawing due to both induction and resonance, which reduces the nucleophilicity of the aromatic ring and slows the rate of substitution. Deactivating groups of this type are meta-directors.

The positions on the aryl ring available for substitution are C3, C4, C5, and C6. The directing effects of the existing substituents on an incoming electrophile (E⁺) are summarized below.

| Position | Directed by Methyl Group (at C2) | Directed by Propionyl Group (at C1) | Combined Effect |

| C3 | ortho (weakly favored due to sterics) | meta | Potentially favored |

| C4 | meta | para | Disfavored |

| C5 | para | meta | Potentially favored |

| C6 | ortho | ortho | Strongly disfavored (steric hindrance) |

The outcome of an EAS reaction on this substrate would be a competition between the activating ortho, para-directing methyl group and the deactivating meta-directing propionyl group. Typically, the activating group's influence is dominant. However, the strong deactivation by the acyl group would necessitate harsh reaction conditions. Given these competing influences, a mixture of products, primarily substitution at the C3 and C5 positions, would be expected.

Despite these theoretical considerations, a review of scientific literature reveals a lack of specific studies detailing the electrophilic aromatic substitution reactions carried out on this compound.

Functionalization through Directed Ortho Metalation (DOM) Strategies

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of a specific, adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then react with various electrophiles. organic-chemistry.org

For this compound, the carbonyl group of the propionyl chain could potentially serve as a DMG. Carbonyls are known to be moderate directing groups. If it were to function as a DMG, it would direct lithiation to the C6 position.

However, several factors complicate this potential pathway:

Reactivity of Organolithiums: Strong bases like n-butyllithium can react non-selectively at other sites. They are known to add directly to the carbonyl group (nucleophilic addition) or potentially abstract a proton from the α-carbon (C2 of the chain).

Steric Hindrance: The existing methyl group at the C2 position presents significant steric hindrance at the C6 position, which would likely impede or prevent the approach of the bulky organolithium base and subsequent deprotonation.

Due to these challenges, DoM is not a commonly anticipated pathway for this specific substrate without modification of the directing group. Detailed research findings specifically documenting the use of DoM strategies on this compound are not available in published literature.

Rearrangement and Cyclization Reactions of this compound

The chloro-keto functionality in the side chain is the most reactive part of the molecule, enabling various rearrangement and cyclization reactions.

Rearrangement Reactions

One potential, though not explicitly documented, rearrangement for β-halo ketones is the Favorskii rearrangement. This reaction typically occurs in the presence of a base (like an alkoxide) and involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic ring-opening to yield a carboxylic acid derivative (often an ester) with a rearranged carbon skeleton. wikipedia.org While this pathway is mechanistically plausible for this compound, specific studies confirming this transformation have not been reported.

Cyclization Reactions

The most prominent and well-documented reaction pathway for this compound and related compounds is intramolecular Friedel-Crafts acylation (in this context, a cyclialkylation). This reaction leads to the formation of a fused ring system, specifically a substituted indanone. beilstein-journals.orggoogle.com

The process is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA). The reaction proceeds via the following steps:

The Lewis acid coordinates to the chlorine atom on the side chain, facilitating its departure and the formation of a carbocation at the C3 position of the chain.

The electron-rich aromatic ring, activated by the ortho-methyl group, acts as a nucleophile.

The ring attacks the carbocation in an intramolecular electrophilic aromatic substitution. Due to the proximity and the directing effect of the methyl group, this attack occurs at the C6 position of the ring.

The final step is deprotonation, which re-establishes the aromaticity of the fused ring system and yields the cyclized product, 7-methyl-1-indanone .

This cyclization is an efficient method for synthesizing indanone derivatives, which are important structural motifs in medicinal chemistry and materials science. organic-chemistry.orgresearchgate.net

Below is a table summarizing the general conditions for this type of transformation.

| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) or Dichloromethane (B109758) (CH₂Cl₂) | 0 to Room Temp | Good to Excellent | masterorganicchemistry.com |

| Polyphosphoric Acid (PPA) | None (reagent acts as solvent) | 80 - 120 | Good | researchgate.net |

| Sulfuric Acid (H₂SO₄) | None | Room Temp to 100 | Moderate to Good | masterorganicchemistry.com |

Applications of 3 Chloro 1 2 Methylphenyl 1 Oxopropane As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

General methodologies for the synthesis of oxygen and nitrogen-containing heterocycles are well-established; however, the application of 3-Chloro-1-(2-methylphenyl)-1-oxopropane as a starting material in these reactions is not documented in the accessible scientific literature.

Formation of Oxygen-Containing Heterocycles (e.g., Furans, Pyrans)

Classic methods for furan (B31954) synthesis, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, and various routes to pyrans, often involving cyclization reactions of appropriately substituted precursors, are extensively reported. However, specific examples or detailed research findings on the conversion of this compound into furan or pyran derivatives could not be located. The reactivity of the α-chloroketone moiety could theoretically be exploited for such transformations, but dedicated studies are absent from the public record.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrroles)

Similarly, while numerous synthetic routes to pyridines (e.g., Hantzsch synthesis) and pyrroles (e.g., Knorr and Paal-Knorr syntheses) are fundamental in organic chemistry, the utilization of this compound as a key building block in these syntheses is not described in available research. The potential for this compound to serve as a three-carbon synthon in the construction of these nitrogen-containing rings has not been specifically investigated or reported.

Building Block for Complex Carbon Skeletons

The role of α-haloketones as electrophilic partners in carbon-carbon bond-forming reactions is a cornerstone of organic synthesis. However, specific applications of this compound in the stereoselective construction of advanced organic frameworks or in multicomponent reactions are not detailed in the scientific literature.

Stereoselective Introduction into Advanced Organic Frameworks

The principles of stereoselective reactions are well-understood, enabling the synthesis of complex molecules with precise three-dimensional arrangements. While this compound possesses a prochiral center, no studies were found that describe its use in stereoselective transformations to introduce specific stereochemistry into larger, more complex molecular architectures.

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools for the efficient synthesis of complex molecules in a single step. These reactions often rely on the diverse reactivity of the starting materials. Although the functional groups present in this compound suggest its potential as a component in MCRs, a review of the literature did not yield any examples of its application in such reactions.

Advanced Materials Research and Functional Molecule Design

The incorporation of specific chemical moieties into larger structures is crucial for the design of functional materials with desired electronic, optical, or biological properties. There is no available information to suggest that this compound has been specifically employed as a key intermediate in the synthesis of advanced materials or functional molecules.

Despite a comprehensive search of available scientific literature and chemical databases, no specific research findings or applications for "this compound" have been identified within the explicitly defined scope of this article. The requested focus on its roles in the "incorporation into molecular scaffolds with tunable properties" and as a "precursor for organic electronic materials" did not yield any published studies detailing its use in these specific contexts.

Therefore, it is not possible to provide a detailed article on the applications of this compound as a versatile synthetic intermediate for the specified subsections. The compound's utility in these advanced material science applications does not appear to be documented in publicly accessible research.

General chemical principles suggest that as a functionalized ketone, this compound could potentially serve as a building block in various organic syntheses. The presence of a reactive chloromethyl ketone moiety and a substituted aromatic ring offers theoretical pathways for its incorporation into larger molecular frameworks. For instance, ketones are known to participate in reactions to form heterocyclic structures, which are often foundational to the development of organic electronic materials. One such example is the Gewald reaction, which utilizes ketones to synthesize substituted thiophenes, a class of compounds widely explored for their semiconducting properties. However, no specific examples of this compound being used in this or similar reactions for the development of organic electronic materials have been found.

Similarly, the concept of molecular scaffolds with tunable properties relies on the systematic and controllable assembly of molecular components. While this compound possesses functional groups that could theoretically be exploited for attachment to or modification of a scaffold, there is no available evidence to suggest it has been utilized for this purpose to create materials with tunable electronic, optical, or other properties.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 1 2 Methylphenyl 1 Oxopropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, different spectroscopic techniques can provide information on the proton and carbon environments, as well as their connectivity.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of 3-Chloro-1-(2-methylphenyl)-1-oxopropane, distinct signals would be expected for the carbonyl carbon, the carbons of the aromatic ring, the methyl carbon, and the two carbons of the chloropropane chain. The chemical shifts of these carbons would provide insights into their electronic environments. For instance, the carbonyl carbon would appear at a characteristic downfield shift. Without experimental data, a precise assignment of these chemical shifts is not possible.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, confirming the connectivity within the propyl chain and potentially between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This would be crucial for confirming the connection of the oxopropane chain to the 2-methylphenyl group via the carbonyl carbon.

The absence of any 2D NMR data for this compound prevents a detailed analysis of its molecular connectivity.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O stretch), C-H stretching and bending vibrations of the aromatic ring, methyl, and methylene (B1212753) groups, and the C-Cl stretching vibration. The exact positions of these bands can be influenced by the molecular structure and intermolecular interactions. A specific peak list and interpretation for this compound could not be generated due to a lack of available spectra.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide further insights into the vibrations of the carbon skeleton and the aromatic ring. As with the other techniques, no specific Raman spectral data has been found for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₁₀H₁₁ClO, the exact mass can be calculated. This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

| Compound | Molecular Formula | Nominal Mass | Exact Mass (Calculated) |

| This compound | C₁₀H₁₁ClO | 182 | 182.05224 |

This table presents the calculated exact mass for this compound based on its molecular formula.

The primary fragmentation of the molecular ion (m/z 182.65) would likely involve cleavage of the bonds adjacent to the carbonyl group. Key predicted fragmentation pathways include:

Loss of the chloropropyl radical: This would result in the formation of the 2-methylbenzoyl cation.

Loss of the 2-methylphenyl radical: This would lead to the formation of the 3-chloropropionyl cation.

Cleavage of the C-Cl bond: The loss of a chlorine radical is another possible fragmentation pathway.

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 182.65 | 119.08 | C₃H₆Cl• (chloropropyl radical) |

| 182.65 | 91.05 | C₇H₇• (2-methylphenyl radical) |

| 182.65 | 147.09 | Cl• (chlorine radical) |

This interactive data table outlines the predicted fragmentation patterns for this compound.

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, the structure of its isomer, 3-chloropropiophenone (B135402) (3-chloro-1-phenylpropan-1-one), provides valuable insights.

The crystal structure of 3-chloropropiophenone reveals an almost planar molecule, with minimal torsion angles in the alkyl side chain. chemicalbook.com The packing of these molecules in the crystal lattice is influenced by weak intermolecular interactions. chemicalbook.com For this compound, the presence of the ortho-methyl group on the phenyl ring would likely introduce some steric hindrance, potentially affecting the planarity of the molecule and influencing the crystal packing arrangement.

| Compound | Crystal System | Space Group | Key Structural Features |

| 3-Chloropropiophenone | Monoclinic | P2₁/c | Nearly planar molecule with small torsion angles in the side chain. chemicalbook.com |

This table summarizes the crystallographic data for the related compound, 3-chloropropiophenone. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. The UV-Vis spectrum of an aromatic ketone like this compound is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions.

π→π transitions:* These are typically intense absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group.

n→π transitions:* These are generally weaker absorptions resulting from the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital.

While a specific spectrum for this compound is not available, data from related propiophenone (B1677668) derivatives can provide an estimation of its absorption characteristics. For instance, 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (B25239) exhibits absorption maxima at 219 nm and 275 nm. The presence of the ortho-methyl group and the chloro-substituent in the target molecule would be expected to cause slight shifts in the positions and intensities of these absorption bands (a bathochromic or hypsochromic shift) due to their electronic and steric effects on the chromophore.

| Compound | Solvent | λmax (nm) | Type of Transition (Probable) |

| 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone | N/A | 219, 275 | π→π* and n→π* |

This table shows the UV-Vis absorption data for a related propiophenone derivative, which can be used to infer the electronic transition properties of this compound.

Computational and Theoretical Investigations of 3 Chloro 1 2 Methylphenyl 1 Oxopropane

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in computational chemistry for determining the electronic structure and optimizing the geometry of a molecule. These methods provide insights into molecular stability, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) Studies for Molecular Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.gov This approach is favored for its balance of accuracy and computational cost. niscpr.res.in For a molecule like 3-Chloro-1-(2-methylphenyl)-1-oxopropane, a DFT study would typically involve optimizing the molecular geometry to find its lowest energy conformation.

This process involves using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately. nih.gov The output of such a calculation would be the optimized bond lengths, bond angles, and dihedral angles of the molecule. However, a specific DFT study for the molecular optimization of this compound has not been identified in the surveyed literature.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of electronic structure.

These high-level calculations are computationally more demanding than DFT and are often used to refine the results obtained from DFT or for systems where DFT is known to perform poorly. A comprehensive ab initio study would characterize the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and other electronic properties of this compound. No specific high-level ab initio electronic structure characterizations for this compound are available in the published literature.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and helping to interpret experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Computational Simulation of NMR Chemical Shifts

The prediction of NMR chemical shifts is a common application of computational chemistry in structure elucidation. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the NMR shielding tensors, which are then converted to chemical shifts. niscpr.res.in

A computational study on this compound would provide predicted ¹H and ¹³C NMR chemical shifts. niscpr.res.in These theoretical values would then be compared with experimental data to confirm the molecular structure. A literature search did not yield any specific computational simulations of NMR chemical shifts for this compound.

Theoretical Calculation of Vibrational Frequencies and Intensities (IR, Raman)

Theoretical calculations of vibrational frequencies are crucial for assigning the absorption bands observed in infrared (IR) and Raman spectroscopy. mdpi.com These calculations are typically performed using DFT methods after the molecular geometry has been optimized. The output provides a list of vibrational modes, their corresponding frequencies, and their IR and Raman intensities. nanobioletters.com

This information allows for a detailed assignment of the experimental spectra, linking specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups. No published studies detailing the theoretical calculation of vibrational frequencies for this compound were found.

Mechanistic Insights and Reaction Energetics

Computational chemistry is a powerful tool for investigating reaction mechanisms and the energetics of chemical processes. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products.

For this compound, computational studies could be used to explore its reactivity, such as its susceptibility to nucleophilic attack at the carbonyl carbon or substitution reactions at the chlorinated carbon. These studies would involve calculating the activation energies and reaction enthalpies for various potential pathways. researchgate.net Such computational investigations provide fundamental insights that can guide synthetic efforts. However, no specific studies on the reaction mechanisms or energetics involving this compound have been reported in the scientific literature reviewed.

Characterization of Transition States and Reaction Intermediates

In the computational study of a chemical reaction involving this compound, the characterization of transition states and reaction intermediates is a critical step. Transition states represent the highest energy point along a reaction coordinate, while intermediates are temporary, stable species formed during the reaction. These structures are typically located and optimized using quantum mechanical methods, such as density functional theory (DFT).

Frequency calculations are then performed to characterize these stationary points. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. Reaction intermediates, being local minima on the potential energy surface, possess all real (positive) vibrational frequencies. Intrinsic Reaction Coordinate (IRC) calculations can be used to connect a transition state to its corresponding reactant and product, verifying the proposed reaction pathway.

Calculation of Activation Barriers and Reaction Pathways

The activation barrier, or activation energy (ΔE‡), is the energy difference between the reactants and the transition state. This value is a key determinant of the reaction rate. Computational methods allow for the precise calculation of these barriers, providing insight into the feasibility and kinetics of a reaction. The reaction pathway is the energetic profile that connects reactants, transition states, intermediates, and products.

By mapping out the potential energy surface, researchers can identify the most favorable reaction pathway. This involves comparing the activation barriers of different possible routes. For instance, in reactions involving substituted propanones, different mechanisms like nucleophilic substitution or elimination could be computationally explored to determine the dominant pathway under specific conditions.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Elucidation of Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, an MEP analysis would likely show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the carbon bonded to the chlorine atom, identifying these as key reactive sites.

Assessment of Intramolecular Bonding and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex many-electron wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

These interactions, often represented as donor-acceptor interactions in the NBO output, contribute to the stability of the molecule. The second-order perturbation theory analysis within the NBO framework quantifies the energy of these interactions (E(2)). For this compound, NBO analysis could reveal hyperconjugative interactions between, for example, the lone pairs on the oxygen or chlorine atoms and the antibonding orbitals of adjacent sigma bonds, providing insights into the molecule's conformational preferences and electronic stability.

Q & A

Q. What are the standard synthetic methodologies for 3-Chloro-1-(2-methylphenyl)-1-oxopropane, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation , where a methylphenyl group is acylated using chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, analogous compounds like 2-Chloro-1-(3-chlorophenyl)propan-1-one are synthesized via this method under anhydrous conditions . Another approach involves epoxidation of α,β-unsaturated ketones (e.g., chalcone derivatives) using hydrogen peroxide under alkaline conditions, as demonstrated in the synthesis of epoxypropane derivatives .

Q. Key Factors Affecting Yield :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1.2–1.5 eq AlCl₃ | Excess reduces selectivity |

| Temperature | 0–5°C (for acylation) | Higher temps promote side reactions |

| Reaction Time | 2–4 hours (epoxidation) | Prolonged time degrades product |

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies chloro and methylphenyl substituents. For example, in 3-Chloro-1-(3-chlorophenyl)propan-1-one, the carbonyl carbon resonates at δ ~200 ppm .

- X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data. Hydrogen bonding networks are mapped using graph-set analysis .

- Recrystallization : Ethanol is commonly used to purify the compound, ensuring >95% purity for reliable spectral data .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing bioactive molecules. For example:

- Antimicrobial Agents : Analogous chlorinated propanones are precursors to chalcone derivatives with demonstrated antibacterial activity .

- Enzyme Inhibition Studies : The chloro and ketone groups enable covalent modification of enzyme active sites, useful in mechanistic studies .

Advanced Research Questions

Q. How can SHELX software resolve ambiguities in the crystal structure of this compound?

SHELXL refines structures by:

Twinned Data Handling : Using HKLF5 format to model overlapping reflections in twinned crystals .

Hydrogen Bond Analysis : Assigning graph-set descriptors (e.g., D , C , R ) to classify intermolecular interactions .

Disorder Modeling : Partitioning disordered atoms (e.g., methyl groups) over multiple sites with occupancy refinement .

Example : In 3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-aminium chloride, SHELXL achieved an R-factor of 0.035 by optimizing anisotropic displacement parameters .

Q. How can discrepancies in reaction yields under varying synthetic conditions be systematically addressed?

- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent polarity in a factorial design to identify critical factors.

- Mechanistic Studies : Use DFT calculations to compare energy barriers for competing pathways (e.g., acylation vs. chlorination).

- Byproduct Analysis : LC-MS or GC-MS detects side products like dichlorinated derivatives, guiding condition optimization .

Q. What strategies are effective in analyzing hydrogen bonding networks for this compound’s supramolecular assembly?

- Graph-Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing patterns .

- Temperature-Dependent Crystallography : Collect data at 100–150 K to resolve dynamic disorder and weak interactions.

- Hirshfeld Surfaces : Quantify interaction contributions (e.g., Cl···H vs. C=O···H contacts) using CrystalExplorer .

Case Study : For 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2-methylprop-2-enoate, hydrogen bonds between carbonyl O and dichlorophenyl H stabilize the spirocyclic structure .

Q. How does asymmetric synthesis of related propanone derivatives inform stereochemical outcomes for this compound?

- Biocatalytic Reduction : Candida pseudotropicalis 104 reduces 3-chloro-1-(2-thienyl)propanone to (S)-3-Chloro-1-(2-thienyl)-1-propanol with >90% enantiomeric excess (ee) .

- Chiral Auxiliaries : Use Evans’ oxazolidinones to control stereochemistry during ketone functionalization.

- Circular Dichroism (CD) : Validate absolute configuration by comparing experimental and computed CD spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.